2-[(1-Adamantylcarbonyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-[(1-Adamantylcarbonyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1076151
InChI: InChI=1S/C23H32N2O2S/c1-2-3-13-4-5-17-18(9-13)28-21(19(17)20(24)26)25-22(27)23-10-14-6-15(11-23)8-16(7-14)12-23/h13-16H,2-12H2,1H3,(H2,24,26)(H,25,27)
SMILES: CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C34CC5CC(C3)CC(C5)C4
Molecular Formula: C23H32N2O2S
Molecular Weight: 400.6 g/mol

2-[(1-Adamantylcarbonyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.:

Cat. No.: VC1076151

Molecular Formula: C23H32N2O2S

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Adamantylcarbonyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide -

Specification

Molecular Formula C23H32N2O2S
Molecular Weight 400.6 g/mol
IUPAC Name 2-(adamantane-1-carbonylamino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C23H32N2O2S/c1-2-3-13-4-5-17-18(9-13)28-21(19(17)20(24)26)25-22(27)23-10-14-6-15(11-23)8-16(7-14)12-23/h13-16H,2-12H2,1H3,(H2,24,26)(H,25,27)
Standard InChI Key NNIQESUFOAKTMF-UHFFFAOYSA-N
SMILES CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C34CC5CC(C3)CC(C5)C4
Canonical SMILES CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C34CC5CC(C3)CC(C5)C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator